![molecular formula C15H14F3NO2S B14629209 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide CAS No. 55251-33-7](/img/structure/B14629209.png)
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide is a compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in diverse chemical reactions and its potential as a building block for more complex molecules.
準備方法
The synthesis of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves several steps. One common method includes the reaction of trifluoromethanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity .
化学反応の分析
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways and processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
作用機序
The mechanism of action of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in binding to the active sites of enzymes, further contributing to its biological effects .
類似化合物との比較
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethyl and sulfonamide groups but differs in its overall structure and reactivity.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound includes a tetrazole moiety, which imparts different chemical and biological properties compared to the parent compound.
特性
CAS番号 |
55251-33-7 |
|---|---|
分子式 |
C15H14F3NO2S |
分子量 |
329.3 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2 |
InChIキー |
DVWZPEAFNVMEMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


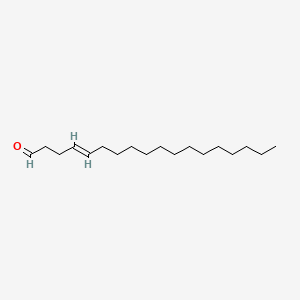

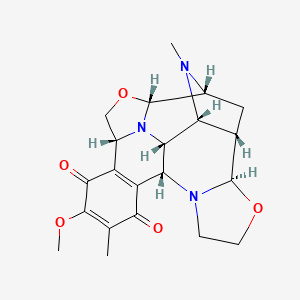
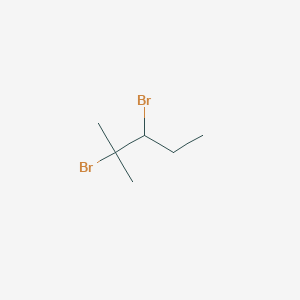

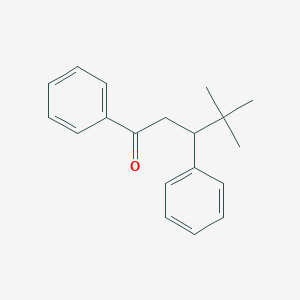
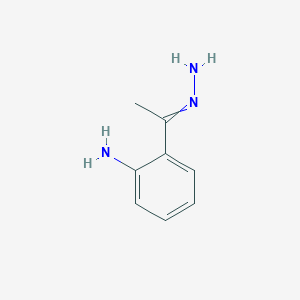
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)



![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
